Cas no 13484-56-5 (3-Chloro-6-methoxypyrazin-2-amine)

3-Chloro-6-methoxypyrazin-2-amine is a heterocyclic organic compound featuring a pyrazine core substituted with chloro, methoxy, and amine functional groups. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research. The chloro and methoxy groups enhance reactivity, enabling selective modifications, while the amine group offers a handle for further derivatization. Its well-defined molecular framework makes it a valuable intermediate in the development of biologically active compounds. The compound’s stability under standard conditions ensures consistent performance in reactions. Suitable for use in cross-coupling, nucleophilic substitution, and other transformations, it is a practical choice for researchers seeking tailored pyrazine-based scaffolds.
3-Chloro-6-methoxypyrazin-2-amine structure
13484-56-5 structure
商品名:3-Chloro-6-methoxypyrazin-2-amine
CAS番号:13484-56-5
MF:C5H6ClN3O
メガワット:159.5736
MDL:MFCD20691296
CID:1028780
PubChem ID:11701087

3-Chloro-6-methoxypyrazin-2-amine 化学的及び物理的性質

名前と識別子

    • 3-Chloro-6-methoxypyrazin-2-amine
    • 3-chloro-6-methoxy-2-Pyrazinamine
    • 3-Amino-2-chloro-5-methoxypyrazine
    • NXASRWBWVZXWCY-UHFFFAOYSA-N
    • Pyrazinamine, 3-chloro-6-methoxy-
    • 2-Amino-3-chloro-6-methoxypyrazine
    • FCH1273517
    • SB12255
    • AK137328
    • AX8258896
    • SY274893
    • DS-5829
    • 13484-56-5
    • DTXSID10470790
    • A900944
    • SCHEMBL4136927
    • CS-0150237
    • MFCD20691296
    • AKOS022172224
    • DB-357030
    • C72387
    • MDL: MFCD20691296
    • インチ: 1S/C5H6ClN3O/c1-10-3-2-8-4(6)5(7)9-3/h2H,1H3,(H2,7,9)
    • InChIKey: NXASRWBWVZXWCY-UHFFFAOYSA-N
    • ほほえんだ: ClC1C(N([H])[H])=NC(=C([H])N=1)OC([H])([H])[H]

計算された属性

  • せいみつぶんしりょう: 159.02008
  • どういたいしつりょう: 159.0199395g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 113
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 61
  • 疎水性パラメータ計算基準値(XlogP): 0.7

じっけんとくせい

  • 密度みつど: 1.4±0.1 g/cm3
  • ふってん: 269.4±35.0 °C at 760 mmHg
  • フラッシュポイント: 116.7±25.9 °C
  • PSA: 61.03
  • じょうきあつ: 0.0±0.6 mmHg at 25°C

3-Chloro-6-methoxypyrazin-2-amine セキュリティ情報

  • シグナルワード:Warning
  • 危害声明: H302-H312-H332
  • 警告文: P280
  • セキュリティの説明: H303+H313+H333
  • ちょぞうじょうけん:Keep in dark place,Inert atmosphere,2-8°C

3-Chloro-6-methoxypyrazin-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-MB271-200mg
3-Chloro-6-methoxypyrazin-2-amine
13484-56-5 95+%
200mg
863.0CNY 2021-07-14
eNovation Chemicals LLC
D381561-25g
3-chloro-6-methoxypyrazin-2-amine
13484-56-5 97%
25g
$4500 2023-09-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB07378-250MG
3-chloro-6-methoxypyrazin-2-amine
13484-56-5 95%
250MG
¥ 699.00 2023-03-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB07378-500MG
3-chloro-6-methoxypyrazin-2-amine
13484-56-5 95%
500MG
¥ 1,161.00 2023-03-31
eNovation Chemicals LLC
D381561-5g
3-chloro-6-methoxypyrazin-2-amine
13484-56-5 97%
5g
$2200 2023-09-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-MB271-100mg
3-Chloro-6-methoxypyrazin-2-amine
13484-56-5 95+%
100mg
1092CNY 2021-05-07
Ambeed
A140793-1g
3-Chloro-6-methoxypyrazin-2-amine
13484-56-5 95%
1g
$263.0 2025-02-26
Ambeed
A140793-250mg
3-Chloro-6-methoxypyrazin-2-amine
13484-56-5 95%
250mg
$106.0 2025-02-26
1PlusChem
1P009WCG-250mg
3-Chloro-6-Methoxypyrazin-2-aMine
13484-56-5 95%
250mg
$80.00 2024-11-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB07378-500mg
3-chloro-6-methoxypyrazin-2-amine
13484-56-5 95%
500mg
¥1161.0 2024-04-24

3-Chloro-6-methoxypyrazin-2-amine 関連文献

3-Chloro-6-methoxypyrazin-2-amineに関する追加情報

Recent Advances in the Study of 3-Chloro-6-methoxypyrazin-2-amine (CAS: 13484-56-5) in Chemical Biology and Pharmaceutical Research

3-Chloro-6-methoxypyrazin-2-amine (CAS: 13484-56-5) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This heterocyclic amine derivative, characterized by its pyrazine core with chloro and methoxy substituents, has demonstrated promising biological activities that warrant further investigation. Recent studies have focused on its potential as a building block for novel therapeutic agents, particularly in the areas of antimicrobial and anticancer drug development.

A 2023 study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of 3-Chloro-6-methoxypyrazin-2-amine derivatives against drug-resistant bacterial strains. The research team synthesized a series of analogs and found that certain modifications to the pyrazine core significantly enhanced antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) as low as 2 μg/mL. The study proposed that the compound's mechanism of action involves interference with bacterial cell wall biosynthesis, though further validation is required.

In oncology research, a recent publication in Bioorganic & Medicinal Chemistry Letters (2024) reported the compound's potential as a kinase inhibitor scaffold. Molecular docking studies revealed that 3-Chloro-6-methoxypyrazin-2-amine derivatives could effectively bind to the ATP-binding site of several cancer-related kinases, including EGFR and VEGFR-2. Preliminary in vitro assays showed promising antiproliferative activity against multiple cancer cell lines, with IC50 values ranging from 0.8 to 5.3 μM, suggesting its potential as a lead compound for targeted cancer therapies.

The synthetic accessibility of 3-Chloro-6-methoxypyrazin-2-amine has also been a focus of recent research. A 2024 study in Organic Process Research & Development described an improved synthetic route with higher yields (up to 78%) and better scalability compared to traditional methods. The new protocol employs microwave-assisted synthesis and greener solvents, addressing previous challenges in large-scale production while maintaining high purity (>99%) as confirmed by HPLC and NMR analyses.

Pharmacokinetic studies published in Xenobiotica (2023) have begun to address the compound's drug-like properties. While 3-Chloro-6-methoxypyrazin-2-amine itself shows moderate metabolic stability in human liver microsomes (t1/2 = 42 minutes), its derivatives exhibit improved pharmacokinetic profiles. The research highlighted the importance of the methoxy group at position 6 for maintaining metabolic stability while allowing for structural modifications at other positions to optimize absorption and distribution properties.

Emerging research directions include the investigation of 3-Chloro-6-methoxypyrazin-2-amine's potential in neurodegenerative diseases. A recent preprint (2024) suggests that certain derivatives may modulate α-synuclein aggregation, a key pathological feature in Parkinson's disease. While preliminary, these findings open new avenues for structure-activity relationship studies in neurological disorders.

The growing body of research on 3-Chloro-6-methoxypyrazin-2-amine (CAS: 13484-56-5) underscores its versatility as a pharmacophore in medicinal chemistry. Future studies are expected to focus on optimizing its biological activity through rational drug design, exploring novel therapeutic applications, and addressing remaining challenges in drug delivery and formulation. The compound's unique chemical structure continues to provide a valuable platform for the development of new therapeutic agents across multiple disease areas.

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